Scientific Field: Organic Chemistry
Application Summary: Acetylation is an efficient and economical means for the identification and characterization of amines as well as to protect an amino functionality in organic synthesis.
Results or Outcomes: This methodology illustrates the efficient acetylation of primary amines and amino acids in brine solution by means of acetyl chloride under weakly basic condition in the presence of sodium acetate and/or triethyl amine followed by trituration with aqueous saturated bicarbonate solution.
Application Summary: This compound is an organic building block used in various chemical reactions.
Methods of Application: The specific methods of application would depend on the particular chemical reaction being performed.
Results or Outcomes: The outcomes would vary depending on the specific reaction.
Scientific Field: Corrosion Science
Application Summary: This compound was synthesized and used as a novel inhibitor for corrosion of mild steel in 1M HCl.
Methods of Application: The compound was synthesized from 4-nitrobenzaldehyde and characterized using spectroscopic techniques.
Results or Outcomes: The compound showed excellent protection performance and achieved a corrosion inhibition efficiency value of 94%.
Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, which is a valuable but underexplored transformation.
Methods of Application: The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved using a radical approach.
Results or Outcomes: This methodology was applied to methoxy protected ( )-D8-THC and cholesterol.
Scientific Field: Biochemistry
Application Summary: N-Succinyl-amino acid racemase (NSAAR), long referred to as N-acyl- or N-acetyl-amino acid racemase, is an enolase superfamily member whose biotechnological potential was discovered decades ago.
Methods of Application: The specific methods of application would depend on the particular biochemical reaction being performed.
Results or Outcomes: The outcomes would vary depending on the specific reaction.
3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is an organic compound with the molecular formula C₉H₇I₃N₂O₃ and a CAS number of 1713-07-1. This compound is structurally characterized by the presence of multiple iodine atoms, an acetylamino group, and an amino group attached to a benzoic acid framework. It is primarily recognized as a degradation product of diatrizoic acid, a contrast agent used in medical imaging. The compound's unique structure contributes to its properties, including its solubility and reactivity, which are influenced by the functional groups present .
3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid itself is not known to have a specific mechanism of action in biological systems. Its significance lies in being an impurity of diatrizoic acid, which acts as a contrast agent by blocking X-rays in specific tissues, allowing for better visualization during imaging procedures.
The chemical reactivity of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid can be attributed to its functional groups. It can undergo various reactions typical of amines and carboxylic acids, such as:
These reactions are vital for synthesizing derivatives or modifying the compound for specific applications .
While 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid itself does not have a well-defined biological mechanism of action, it plays a significant role in the context of diatrizoic acid. Diatrizoic acid is known for its use as a contrast agent in radiological procedures, where it enhances imaging by blocking X-rays in specific tissues. The biological significance of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid primarily lies in its role as an impurity or degradation product that may affect the purity and quality control of diatrizoic acid preparations .
The synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid typically involves:
This method allows for the efficient formation of the acetylamino group while maintaining the integrity of the triiodobenzoic structure .
3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is primarily utilized in:
Several compounds share structural similarities with 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diatrizoic Acid | Contains two iodinated benzene rings | Primary use as a contrast agent |
5-Amino-2,4,6-triiodobenzoic Acid | Lacks acetyl group | Direct precursor to 3-(Acetylamino) |
Iopamidol | Contains an amide linkage and fewer iodines | Used in imaging; less toxic than diatrizoic acid |
Iohexol | Similar iodinated structure | Lower osmolality compared to diatrizoic |
The uniqueness of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid lies in its specific functional groups and its role as a degradation product rather than a primary therapeutic agent. Its chemical properties make it valuable for research purposes and quality control measures within pharmaceutical applications .
Irritant